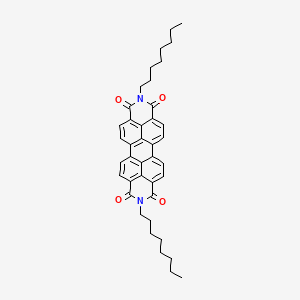
Ptcdi-C8
説明
Ptcdi-C8, also known as N,N’-Dioctyl-3,4,9,10-perylenedicarboximide, is an organic semiconductor that can be used to fabricate a wide range of opto-electronic based devices such as light emitting diodes, photovoltaic cells, and field effect transistors .
Synthesis Analysis
The synthesis of Ptcdi-C8 involves various methods. One study mentions the use of a simple solution-processed fabrication method combining surface-selective deposition, surface-modified geometrically confined crystal growth, and directional solvent vapor annealing technologies . Another paper discusses the synthesis of Ptcdi-C8 one-dimensional nanostructures for photovoltaic applications .Molecular Structure Analysis
The molecular structure of Ptcdi-C8 has been studied using experimental and theoretical techniques . The important spectral parameters such as mass extinction coefficient and transmittance spectrum of the Ptcdi-C8 molecule were calculated .Physical And Chemical Properties Analysis
The physical and chemical properties of Ptcdi-C8 have been investigated using experimental and theoretical techniques. The important spectral parameters such as mass extinction coefficient and transmittance spectrum of the Ptcdi-C8 molecule were calculated. Optical properties such as refractive index, optical band gap, real and imaginary parts of dielectric constants of the Ptcdi-C8 were obtained .科学的研究の応用
Organic Semiconductors
PTCDI-C8 is utilized as an organic semiconductor material due to its favorable electronic properties. It is used in the fabrication of opto-electronic devices such as light-emitting diodes (LEDs) , photovoltaic cells , and field-effect transistors (FETs) .
Solar Cells
The compound’s semiconductor properties make it suitable for application in solar cells. Researchers are exploring PTCDI-C8 for its potential to improve the efficiency and performance of organic photovoltaic cells .
Thermoelectric Generators
PTCDI-C8’s thermal and electrical properties are being investigated for use in thermoelectric generators . These devices convert temperature differences directly into electrical energy and could benefit from the compound’s characteristics .
Optoelectronic and Photonic Applications
Studies have been conducted to understand the fundamental electrical and optical properties of PTCDI-C8, which are crucial for its application in optoelectronic and photonic devices .
Surface Interactions
Research has been done on PTCDI-C8 molecules vapor-deposited onto reconstructed Si (100) surfaces under ultra-high vacuum conditions. This study is significant for understanding the interactions between organic semiconductor molecules and silicon substrates, which is essential for the development of hybrid organic-inorganic electronic devices .
Ultra-Thin Films
PTCDI-C8 is also used to create ultra-thin films on various substrates like GaN(0001). These films are studied using techniques like X-ray photoelectron spectroscopy (XPS) to understand their growth properties and potential applications in electronics .
将来の方向性
The future directions of Ptcdi-C8 research could involve further investigation into its properties and potential applications. One study mentions the controllable self-assembly of Ptcdi-C8 for high mobility low-dimensional organic field-effect transistors . Another study discusses the interactions between Ptcdi-C8 and Si(100) surface .
特性
IUPAC Name |
7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O4/c1-3-5-7-9-11-13-23-41-37(43)29-19-15-25-27-17-21-31-36-32(40(46)42(39(31)45)24-14-12-10-8-6-4-2)22-18-28(34(27)36)26-16-20-30(38(41)44)35(29)33(25)26/h15-22H,3-14,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGMQDNQVFJKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCC)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443916 | |
| Record name | PTCDI-C8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ptcdi-C8 | |
CAS RN |
78151-58-3 | |
| Record name | PTCDI-C8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78151-58-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of PTCDI-C8?
A1: PTCDI-C8 has the molecular formula C44H50N2O4 and a molecular weight of 678.87 g/mol.
Q2: What spectroscopic techniques are used to characterize PTCDI-C8?
A2: Several techniques are employed, including X-ray photoelectron spectroscopy (XPS) [, , ], ultraviolet photoelectron spectroscopy (UPS) [, ], attenuated total internal reflection Fourier transform infrared (ATR-FTIR) spectroscopy [], and time-resolved photoluminescence (TRPL) []. These techniques provide information about chemical composition, electronic structure, molecular vibrations, and exciton dynamics.
Q3: What is PTCDI-C8's compatibility with different substrates?
A3: PTCDI-C8 demonstrates compatibility with various substrates, including: * Inorganic Substrates: GaN(0001) [], sapphire [], silicon with native silicon dioxide [], Si/SiO2 [, , , ], and Al2O3 [, , , ].* Organic Substrates: Pentacene [, ], C8-BTBT [], and quaterrylene (QT) [].* Other Substrates: Reduced graphene oxide (rGO) [, ].
Q4: How does temperature affect PTCDI-C8 thin film structure?
A5: PTCDI-C8 thin film structure exhibits temperature dependence. Studies using X-ray diffraction show changes in unit cell parameters with temperature variations. [] A distinct crystal structure is observed at temperatures around 200°C. [, ]
Q5: How does PTCDI-C8 interact with silicon surfaces?
A6: PTCDI-C8 interacts with silicon surfaces through bond formation between its carboxylic groups and silicon dangling bonds, as revealed by XPS. [] This interaction influences the electronic structure at the interface, affecting the HOMO level and work function. [, ]
Q6: What are the primary applications of PTCDI-C8 in organic electronics?
A6: PTCDI-C8 is primarily used as an n-type semiconductor in various organic electronic devices, including:
- Organic Field-Effect Transistors (OFETs): Demonstrates high electron mobility, exceeding that of other organic semiconductors like NTCDA. [, , , , , , , , , ]
- Organic Solar Cells (OSCs): Employed in heterojunction and inverted solar cells, often paired with donor materials like CuPc or P3HT. [, , , , , , ]
- Ring Oscillators: Used in conjunction with p-type organic semiconductors to fabricate ring oscillators, essential components for applications like RFIDs. []
- Sensors: PTCDI-C8 based OFETs show potential as sensors for detecting various analytes, including ions (e.g., Hg2+), biomolecules (e.g., insulin), and environmental parameters (e.g., pH). [, ]
Q7: How does PTCDI-C8 contribute to improving the performance of organic electronic devices?
A8: PTCDI-C8 contributes to device performance through:* High Electron Mobility: Facilitates efficient electron transport, crucial for high current density and switching speeds in OFETs and OSCs. [, , , , ]* Favorable Energy Level Alignment: Enables efficient charge injection and extraction at interfaces with appropriate materials, leading to improved device efficiency. [, , , ]* Crystallinity and Morphology: Formation of well-ordered, crystalline structures enhances charge transport and reduces recombination losses, contributing to improved device performance. [, , , ]
Q8: How does the morphology of PTCDI-C8 influence its function in organic solar cells?
A9: In OSCs, the morphology of PTCDI-C8 is crucial for efficient exciton dissociation and charge transport. [, ] Studies have shown that incorporating PTCDI-C8 nanoribbons into donor polymers enhances device performance by increasing the donor/acceptor interface area for efficient exciton dissociation. []
Q9: What are the current limitations of PTCDI-C8 and areas for future research?
A9: Despite its advantages, further research is needed to address limitations and explore its full potential. Key areas include:
- Improving Air Stability: Investigating new encapsulation techniques or chemical modifications to mitigate the degradation caused by oxygen exposure. [, ]
- Enhancing Charge Carrier Mobility: Exploring strategies like optimized film morphology control, doping, or chemical modifications to further enhance charge transport properties. [, ]
Q10: What are the implications of PTCDI-C8's interaction with biological systems?
A12: The provided research primarily focuses on the material science aspects of PTCDI-C8. While some studies explore its application in biosensing [, ], detailed information on its biocompatibility, biodegradability, and potential toxicological effects requires further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



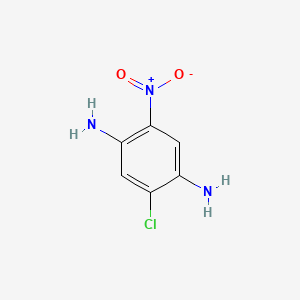



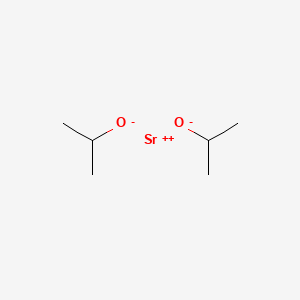

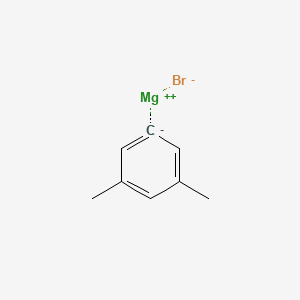
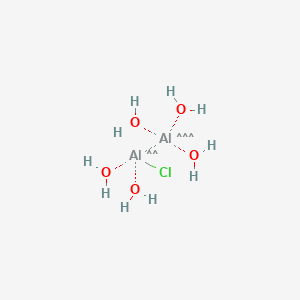
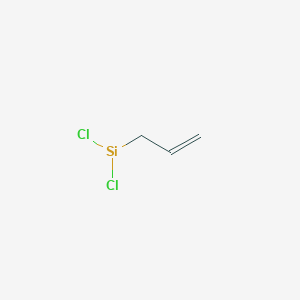

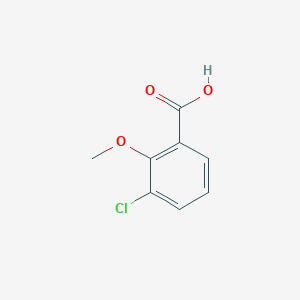

![Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate]](/img/structure/B1588755.png)
![1-[Bromo(phenyl)methylene]-2-(2,4-dibromophenyl)-hydrazine](/img/structure/B1588756.png)